molecular formula C9H11N5O B3003941 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one CAS No. 1153410-46-8

6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one

Cat. No. B3003941
CAS RN: 1153410-46-8
M. Wt: 205.221
InChI Key: BQGZPGQSWWGVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one, also known as PTD, is a compound that has been extensively studied for its potential use in scientific research. It is a small molecule that has shown promising results in various applications, including drug discovery, cancer research, and neuroscience.

Mechanism of Action

6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one has been shown to have a unique mechanism of action. It has been shown to bind to specific proteins and regulate their activity. This makes it an attractive candidate for the development of new drugs that target specific proteins.
Biochemical and Physiological Effects:
6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one has been shown to have several biochemical and physiological effects. It has been shown to regulate protein activity, which can have a significant impact on cellular processes. 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one is its ability to cross the blood-brain barrier. This makes it an attractive candidate for the treatment of neurological disorders. However, 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one is a relatively new compound, and its effects on the human body are not well understood. Additionally, the synthesis of 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one is a complex process, which may limit its availability for use in lab experiments.

Future Directions

There are several future directions for the study of 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one. One potential application is in the development of new drugs for the treatment of neurological disorders. 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one has also shown promise in the treatment of cancer, and further studies in this area are warranted. Additionally, the unique mechanism of action of 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one makes it an attractive candidate for the development of new drugs that target specific proteins. Further studies are needed to fully understand the potential of 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one in these areas.

Synthesis Methods

The synthesis of 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one is a complex process that involves several steps. One of the most common methods for synthesizing 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one is through the reaction of 2-aminopyrimidine with 1,3-diketones in the presence of a catalyst. The resulting product is then further reacted with triazoles to obtain the final compound.

Scientific Research Applications

6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one has been extensively studied for its potential use in scientific research. It has shown promise in various applications, including drug discovery, cancer research, and neuroscience. 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one has been shown to cross the blood-brain barrier, making it an attractive candidate for the treatment of neurological disorders.

properties

IUPAC Name

4-propan-2-yl-2-(1H-1,2,4-triazol-5-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-5(2)6-3-7(15)13-9(12-6)8-10-4-11-14-8/h3-5H,1-2H3,(H,10,11,14)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGZPGQSWWGVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one

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